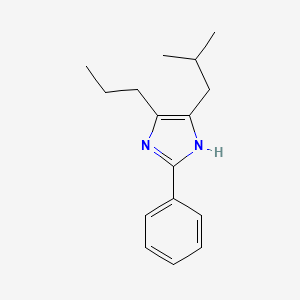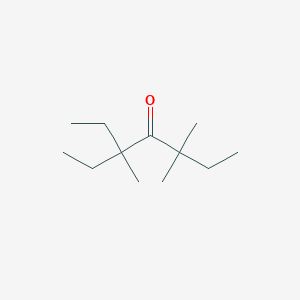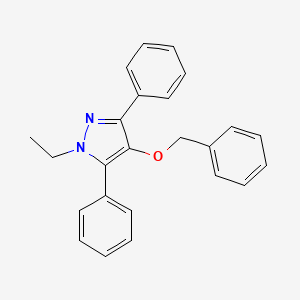
N-Ethyl-3,3-dimethoxypropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-3,3-dimethoxypropan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This compound is specifically a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms. The structure of this compound includes an ethyl group, two methoxy groups, and a propan-1-amine backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3,3-dimethoxypropan-1-amine can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethoxypropan-1-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3,3-dimethoxypropan-1-amine and ethyl halide (e.g., ethyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The 3,3-dimethoxypropan-1-amine is dissolved in an appropriate solvent (e.g., ethanol), and the ethyl halide is added dropwise. The mixture is then heated under reflux for several hours.
Product Isolation: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and crystallization are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
N-Ethyl-3,3-dimethoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the ethyl group can be replaced by other alkyl or aryl groups using appropriate alkylating agents.
Hydrolysis: The methoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkylating agents such as alkyl halides; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic or basic aqueous solutions; reactions are conducted at elevated temperatures.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound reduced to secondary or primary amines.
Substitution: Various substituted amines depending on the alkylating agent used.
Hydrolysis: Corresponding alcohols from the hydrolysis of methoxy groups.
科学研究应用
N-Ethyl-3,3-dimethoxypropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of N-Ethyl-3,3-dimethoxypropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The presence of the ethyl and methoxy groups influences its binding affinity and specificity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.
相似化合物的比较
N-Ethyl-3,3-dimethoxypropan-1-amine can be compared with other similar compounds such as:
N-Methyl-3,3-dimethoxypropan-1-amine: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and binding properties.
N-Ethyl-3,3-dimethoxybutan-1-amine: Contains an additional carbon in the backbone, which can affect its chemical and physical properties.
N-Ethyl-3,3-dimethoxypropan-2-amine: The position of the amine group is different, leading to variations in its reactivity and applications.
属性
CAS 编号 |
59066-86-3 |
|---|---|
分子式 |
C7H17NO2 |
分子量 |
147.22 g/mol |
IUPAC 名称 |
N-ethyl-3,3-dimethoxypropan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-4-8-6-5-7(9-2)10-3/h7-8H,4-6H2,1-3H3 |
InChI 键 |
XOIYUDRMTQZUOZ-UHFFFAOYSA-N |
规范 SMILES |
CCNCCC(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)

![2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate](/img/structure/B14598295.png)


![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)

![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)
